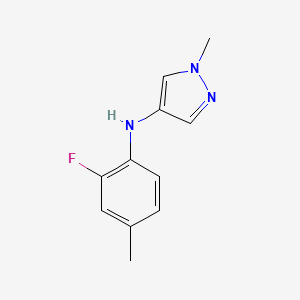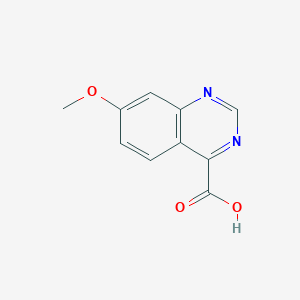![molecular formula C18H17NO5 B13222088 3-{[(benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid](/img/structure/B13222088.png)
3-{[(benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(Benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is a complex organic compound with a unique structure that includes a benzopyran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the protection of amino groups with benzyloxycarbonyl (Cbz) groups, followed by cyclization to form the benzopyran ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-{[(Benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-{[(benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid
- 7-Methyl-2H-1-benzopyran-2-one
- 9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
Uniqueness
3-{[(Benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is unique due to its specific structure, which includes a benzopyran ring and a benzyloxycarbonyl-protected amino group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Eigenschaften
Molekularformel |
C18H17NO5 |
|---|---|
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
3-(phenylmethoxycarbonylamino)-3,4-dihydro-2H-chromene-8-carboxylic acid |
InChI |
InChI=1S/C18H17NO5/c20-17(21)15-8-4-7-13-9-14(11-23-16(13)15)19-18(22)24-10-12-5-2-1-3-6-12/h1-8,14H,9-11H2,(H,19,22)(H,20,21) |
InChI-Schlüssel |
FMHRBLKBWXQMRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COC2=C1C=CC=C2C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl 5'-methoxy-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13222047.png)


![5-Oxaspiro[3.5]nonan-8-ylhydrazine](/img/structure/B13222063.png)

![Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13222072.png)
![3-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13222074.png)

![Methyl 4-[2-(5-amino-2-methylphenyl)ethynyl]benzoate](/img/structure/B13222090.png)

